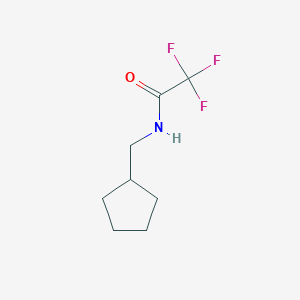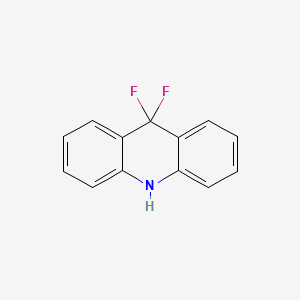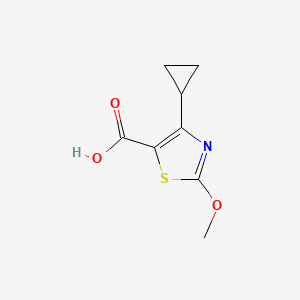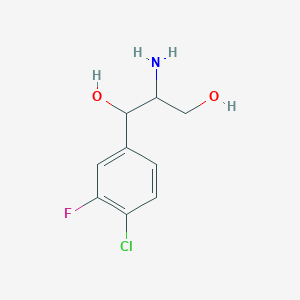
(R)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is a chiral compound with significant interest in various fields of scientific research This compound features a chiral center, making it optically active, and it contains functional groups that allow it to participate in a variety of chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol typically begins with commercially available starting materials such as 4-chloro-3-fluoroacetophenone.
Reduction: The ketone group of 4-chloro-3-fluoroacetophenone is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The racemic mixture obtained from the above steps can be resolved into its enantiomers using chiral resolution techniques such as chromatography on a chiral stationary phase or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol may involve more scalable and cost-effective methods. This could include the use of biocatalysts for enantioselective synthesis or employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an alkylamine using hydrogenation in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The halogen atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogenation with Pd/C
Substitution: Ammonia, primary or secondary amines, thiols
Major Products
Oxidation: 2-(4-chloro-3-fluorophenyl)acetone
Reduction: 2-(4-chloro-3-fluorophenyl)ethylamine
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the stereoselectivity of biological processes.
Medicine
In medicine, ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol may serve as a precursor for the synthesis of drugs that target specific receptors or enzymes. Its structural features allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The amino and hydroxyl groups can form hydrogen bonds with active site residues, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
(S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-2-(4-chlorophenyl)ethanol: Lacks the fluorine substituent, which can affect its reactivity and interactions.
2-Amino-2-(3-fluorophenyl)ethanol: Lacks the chlorine substituent, leading to different chemical and biological properties.
Uniqueness
®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can influence its electronic properties and reactivity. The chiral center adds another layer of complexity, making it valuable for studying stereoselective processes and for the synthesis of enantiomerically pure compounds.
This compound’s combination of functional groups and chiral nature makes it a versatile and valuable molecule in various fields of scientific research and industrial applications.
特性
分子式 |
C8H9ClFNO |
|---|---|
分子量 |
189.61 g/mol |
IUPAC名 |
(2R)-2-amino-2-(4-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChIキー |
BLNCONOUQXEUCP-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CO)N)F)Cl |
正規SMILES |
C1=CC(=C(C=C1C(CO)N)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)




![2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12091310.png)

![N'-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12091323.png)





